molecular formula C30H29N5O4S B2798740 3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide CAS No. 1037222-71-1

3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide

Numéro de catalogue: B2798740
Numéro CAS: 1037222-71-1
Poids moléculaire: 555.65
Clé InChI: LGSRHECASOEFJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the imidazo[1,2-c]quinazoline class, characterized by a fused bicyclic core with a sulfanyl-linked carbamoyl methyl group at position 5 and an N-(2-phenylethyl)propanamide substituent at position 2. Its structural complexity arises from the integration of a quinazoline scaffold with an imidazole ring, which is further functionalized to enhance bioavailability and target specificity. The 2-methoxyphenyl carbamoyl group and phenethyl side chain likely influence its pharmacokinetic properties, including solubility and receptor binding affinity .

Propriétés

IUPAC Name

3-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S/c1-39-25-14-8-7-13-23(25)32-27(37)19-40-30-34-22-12-6-5-11-21(22)28-33-24(29(38)35(28)30)15-16-26(36)31-18-17-20-9-3-2-4-10-20/h2-14,24H,15-19H2,1H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSRHECASOEFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The target compound shares its imidazo[1,2-c]quinazoline core with several derivatives, but substituent variations significantly alter its bioactivity and physicochemical properties:

Compound Name / ID Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound Imidazo[1,2-c]quinazoline - 5-position: [(2-Methoxyphenyl)carbamoyl]methyl sulfanyl
- 2-position: N-(2-phenylethyl)propanamide
Potential anticancer activity (inferred from structural analogs)
N-Cyclohexyl Analog Imidazo[1,2-c]quinazoline - 5-position: [3-(Trifluoromethylphenyl)carbamoyl]methyl sulfanyl
- 2-position: N-cyclohexylpropanamide
Enhanced lipophilicity due to trifluoromethyl and cyclohexyl groups
Compound 9 (Triazolo[4,3-c]quinazoline) Triazolo[4,3-c]quinazoline - 6-position: Cinnamoyl
- 3-position: Methyl
Anticancer activity via kinase inhibition
Compound 13a (Hydrazinylidene Derivative) Cyanoacetanilide - 4-Methylphenyl hydrazinylidene
- Sulfamoylphenyl
Antimicrobial and antitumor properties

Key Observations :

  • The 2-methoxyphenyl group in the target compound may improve metabolic stability compared to the trifluoromethylphenyl group in , which could increase resistance to oxidative degradation.
  • The N-(2-phenylethyl)propanamide side chain enhances aromatic stacking interactions, a feature absent in the cyclohexyl analog .
Spectroscopic and Computational Comparisons
  • NMR and IR Data: The target compound’s 1H-NMR would likely show signals for the methoxyphenyl group (δ ~3.8 ppm for OCH3) and aromatic protons (δ 6.5–8.0 ppm), similar to Compound 13b . IR stretches for C=O (1660–1680 cm⁻¹) and C≡N (2210–2220 cm⁻¹) in cyanoacetanilides differ from the target’s amide and sulfanyl groups, which would show bands at ~1650 cm⁻¹ (C=O) and 650 cm⁻¹ (C-S) .
  • Similarity Metrics :

    • Molecular similarity analysis using Tanimoto coefficients () could quantify structural overlap with analogs like the N-cyclohexyl derivative . For example, a ~70% similarity (as seen with aglaithioduline vs. SAHA ) might correlate with shared HDAC inhibition.
    • Cosine scores from MS/MS fragmentation () could group the target compound with other sulfanyl-containing derivatives (e.g., Compound 6a) in molecular networks .
Bioactivity and Target Profiling
  • The target compound’s imidazoquinazoline core may combine both mechanisms. Hierarchical clustering () suggests that structural analogs with >80% similarity in bioactivity profiles share protein targets like HDACs or topoisomerases .
  • Pharmacokinetics :

    • The phenethyl group in the target compound may enhance blood-brain barrier penetration compared to the polar sulfamoylphenyl group in Compound 13a .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for improved yield and purity?

The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and carbamoyl-methyl linkage coupling. Critical challenges include side reactions during cyclization and sulfanyl group instability. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during cyclization reduce byproduct formation .
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in carbamoyl-methyl steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility . Yield monitoring via HPLC and iterative condition adjustments (e.g., reagent stoichiometry) are recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation and purity assessment require a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR resolves imidazoquinazoline core protons and carbamoyl-methyl linkages .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities .
  • HPLC with UV detection : Quantifies purity (>95% threshold for biological assays) . X-ray crystallography may resolve stereochemical ambiguities in the imidazoquinazoline ring .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects) be resolved?

Discrepancies often arise from assay conditions or impurity interference. Methodological approaches include:

  • Dose-response profiling : Establish activity curves across concentrations (e.g., 0.1–100 μM) to differentiate target-specific vs. off-target effects .
  • Orthogonal assays : Validate kinase inhibition via fluorescence polarization and antimicrobial activity via MIC assays .
  • Impurity analysis : Use LC-MS to rule out side products (e.g., oxidized sulfanyl derivatives) .

Q. What experimental strategies elucidate the compound’s mechanism of action in modulating cellular pathways?

  • Biochemical assays : Measure ATPase activity in kinase domains (e.g., EGFR, VEGFR) to identify inhibition .
  • Cellular pathway profiling : Transcriptomic analysis (RNA-seq) post-treatment reveals modulated pathways (e.g., MAPK/ERK) .
  • Pull-down assays with clickable probes : Functionalize the compound with biotin/fluorophores to isolate interacting proteins .

Q. How can computational methods predict and validate target interactions?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses in kinase ATP pockets .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
  • Free-energy calculations (MM/PBSA) : Quantify binding affinities for prioritized targets .

Q. What methodologies optimize the sulfanyl group’s reactivity for targeted modifications?

  • Thiol-protection strategies : Use tert-butyl disulfide to prevent oxidation during synthesis .
  • Click chemistry : React the sulfanyl group with maleimide-functionalized probes for bioconjugation .
  • pH-controlled nucleophilic substitution : Optimize at pH 8–9 for selective thiolate anion formation .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity data across cell lines?

  • Standardize culture conditions : Use identical media, serum batches, and passage numbers .
  • Mechanistic deconvolution : Compare gene expression profiles (e.g., CRISPR screens) in sensitive vs. resistant lines .
  • Metabolic stability testing : Assess compound degradation in cell lysates via LC-MS .

Experimental Design Recommendations

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft models : Use immunodeficient mice with human cancer cell lines (e.g., HCT-116 for colorectal cancer) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via radiolabeled compound .
  • Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

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